molecular formula C22H20ClN3O9 B12793753 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- CAS No. 133488-36-5

2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)-

Cat. No.: B12793753
CAS No.: 133488-36-5
M. Wt: 505.9 g/mol
InChI Key: NJUINJHDMPWBBU-MLHJIOFPSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- typically involves multi-step organic synthesis. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidinedione core: This can be achieved through cyclization reactions involving urea derivatives and appropriate diketones.

    Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Glycosylation: The attachment of the ribo-hexofuranosyl moiety can be carried out using glycosyl donors and acceptors under acidic or basic conditions.

    Acetylation: The acetyl groups are introduced using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine atom or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biology, the compound may be used in the study of enzyme interactions, particularly those involving pyrimidine metabolism. It can also be used as a probe to investigate cellular processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as antiviral or anticancer agents. Research into its biological activity and mechanism of action can lead to the development of new drugs.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(beta-D-ribo-hexofuranosyl)-: A simpler analog without the acetyl and isoindole groups.

    2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2,3-dideoxy-beta-D-ribo-hexofuranosyl)-: Lacks the acetyl groups but retains the isoindole moiety.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-ribo-hexofuranosyl)- lies in its complex structure, which imparts specific chemical and biological properties

Properties

CAS No.

133488-36-5

Molecular Formula

C22H20ClN3O9

Molecular Weight

505.9 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-(1,3-dioxoisoindol-2-yl)oxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C22H20ClN3O9/c1-10(27)33-9-16(34-11(2)28)18-15(26-20(30)12-5-3-4-6-13(12)21(26)31)7-17(35-18)25-8-14(23)19(29)24-22(25)32/h3-6,8,15-18H,7,9H2,1-2H3,(H,24,29,32)/t15-,16+,17+,18-/m0/s1

InChI Key

NJUINJHDMPWBBU-MLHJIOFPSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Cl)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C

Canonical SMILES

CC(=O)OCC(C1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C

Origin of Product

United States

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